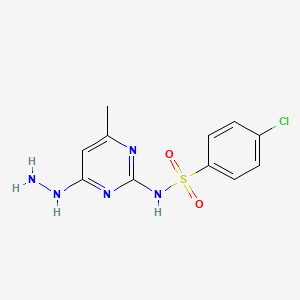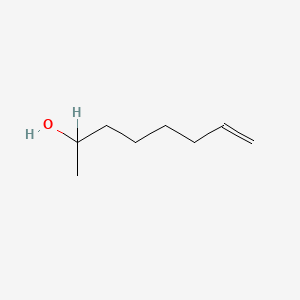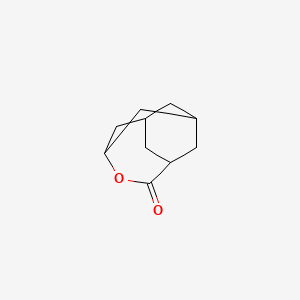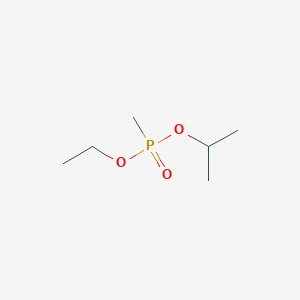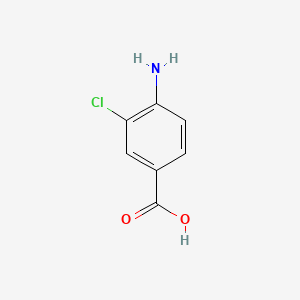
4-氨基-3-氯苯甲酸
概述
描述
Synthesis Analysis
The synthesis of 4-amino-3-chlorobenzoic acid can involve various chemical pathways, including the treatment of organic acids with amino-chloropyridine derivatives. This process results in the formation of cocrystals and molecular salts, characterized by techniques such as FT-IR, UV/visible spectroscopy, and X-ray diffraction (Ahmad et al., 2023).
Molecular Structure Analysis
The molecular structure of 4-amino-3-chlorobenzoic acid and its derivatives has been elucidated using X-ray crystallography, showing diverse hydrogen-bonded supramolecular associations. These structures highlight the role of non-covalent interactions in determining the molecular geometry and stability of these compounds (Khalib et al., 2014).
Chemical Reactions and Properties
4-Amino-3-chlorobenzoic acid undergoes various chemical reactions, including amide condensation facilitated by specific catalysts. These reactions are crucial for the synthesis of more complex organic molecules, demonstrating the compound's versatility as a chemical building block (Maki et al., 2006).
Physical Properties Analysis
The physical properties of 4-amino-3-chlorobenzoic acid derivatives, such as crystal structure and non-covalent interactions, have been thoroughly studied. These studies provide insights into the compound's solubility, stability, and crystallinity, which are essential for its application in material science and engineering (Morales-Toyo et al., 2020).
Chemical Properties Analysis
The chemical properties of 4-amino-3-chlorobenzoic acid, including its reactivity and interaction with other molecules, are influenced by the presence of the amino and chloro groups. These functional groups enable the compound to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis (Gibson & Green, 1965).
科学研究应用
光解研究
4-氨基-3-氯苯甲酸及相关化合物如氯苯甲酸已被研究其在紫外辐射下的行为。Crosby和Leitis(1969年)的研究表明,氯苯甲酸的辐照会导致氯原子被氢氧基取代,产生羟基苯甲酸和苯甲酸本身。这项研究突出了4-氨基-3-氯苯甲酸在光解研究中的潜力,特别是在了解氯化合物在紫外光下的行为方面(Crosby & Leitis, 1969)。
溶解度和热力学
Li等人(2017年)对2-氨基-4-氯苯甲酸在各种有机溶剂中的溶解度进行了研究,为优化该化合物的纯化过程提供了宝贵信息。这项研究对于了解4-氨基-3-氯苯甲酸在不同溶剂中的溶解行为至关重要,有助于其在各种科学和工业过程中的应用(Li et al., 2017)。
生物降解研究
Veerkamp等人(1983年)探讨了氯苯甲酸的共代谢转化,包括4-氨基-3-氯苯甲酸。他们利用假单胞菌物种研究了这些化合物的转化,揭示了氯化合物的生物降解途径。这项研究对环境科学至关重要,特别是在了解某些细菌如何降解氯苯甲酸方面(Veerkamp, Pel, & Hutzinger, 1983)。
配位化学和络合物形成
Sikorska(1999年)研究了镧系(III)2-氨基-4-氯苯甲酸盐的脱水反应,揭示了这些络合物在非等温条件下的配位化学和行为。这类研究在无机化学领域中非常重要,特别是在了解镧系络合物与4-氨基-3-氯苯甲酸的性质和应用方面(Sikorska, 1999)。
安全和危害
属性
IUPAC Name |
4-amino-3-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYBPEDZAUFQLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179563 | |
| Record name | 4-Amino-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-chlorobenzoic acid | |
CAS RN |
2486-71-7 | |
| Record name | 4-Amino-3-chlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2486-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-chlorobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002486717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2486-71-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-chlorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-3-CHLOROBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBC9H9RW4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

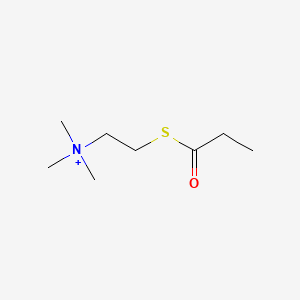

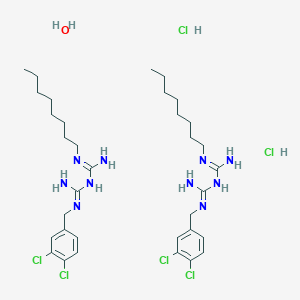
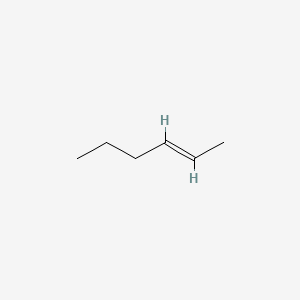
![3-[3-(2-Methoxyphenoxy)propyl]-1,3-benzothiazol-2-one](/img/structure/B1208436.png)
![2-Methyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1208437.png)
![1-[5-(2-Amino-5-methyl-4-thiazolyl)-2,3-dihydroindol-1-yl]-1-butanone](/img/structure/B1208439.png)
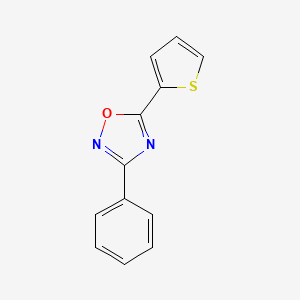
![N-[4-(2-pyrimidinylsulfamoyl)phenyl]carbamic acid methyl ester](/img/structure/B1208443.png)
![4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine](/img/structure/B1208445.png)
